3-Ethyloxolan-3-amine
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Overview
Description
3-Ethyloxolan-3-amine, also known as N-ethyltetrahydro-3-furanamine, is a versatile organic compound with a molecular formula of C6H13NO. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of an ethyl group and an amine group attached to the oxolane ring makes it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran (THF) under controlled conditions. One common method is the reductive amination of THF with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large volumes of reactants. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, is also employed to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to yield specific products. The oxolane ring structure also contributes to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
N-Methyloxolan-3-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-Propyl-oxolan-3-amine: Contains a propyl group, leading to different chemical properties.
N-Butyl-oxolan-3-amine: Features a butyl group, resulting in variations in reactivity and applications.
Uniqueness: 3-Ethyloxolan-3-amine stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3 |
InChI Key |
XPTBSIRVRXHOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)N |
Origin of Product |
United States |
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